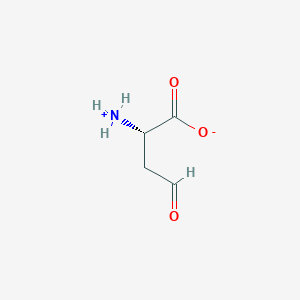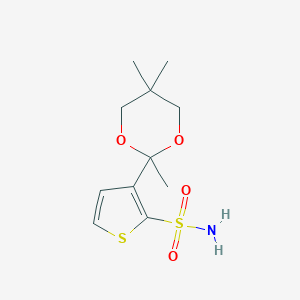
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Descripción general
Descripción
“3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C11H17NO4S2 . It has an average mass of 291.387 Da and a monoisotopic mass of 291.059906 Da .
Molecular Structure Analysis
The molecular structure of “3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide” consists of a thiophene ring attached to a sulfonamide group and a 2,5,5-trimethyl-1,3-dioxan-2-yl group .Aplicaciones Científicas De Investigación
Sulfonamides in Medicinal Chemistry
Sulfonamides are a class of compounds that have been utilized in clinical settings for many years, demonstrating a variety of biological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. The versatility of sulfonamides stems from their ability to undergo chemical modifications, allowing for the development of numerous derivatives with enhanced therapeutic profiles. This has led to the synthesis of diverse sulfonamide-based drugs targeting various diseases, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic conditions (Azevedo-Barbosa et al., 2020).
Thiophenes in Medicinal Chemistry
Thiophenes, characterized by a five-membered aromatic ring containing sulfur, are prominent in drug design due to their structural similarity to phenyl groups, offering bioisosteric replacement options. Thiophene derivatives exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Several thiophene-containing drugs, such as Cefoxitin, Cephalothin, and Raltitrexed, have been successfully marketed, highlighting the therapeutic potential of thiophene derivatives (Xuan, 2020).
Environmental Impact and Analysis
Sulfonamides, due to their widespread use as antimicrobials in human and veterinary medicine, have raised environmental concerns. Their persistence in various ecosystems can influence microbial populations and potentially affect human health. Advanced analytical techniques, such as capillary electrophoresis, have been developed to detect and quantify sulfonamides in environmental samples, offering insights into their distribution and potential ecological impacts (Hoff & Kist, 2009).
Propiedades
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQNMKACMFWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628810 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
CAS RN |
138890-87-6 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


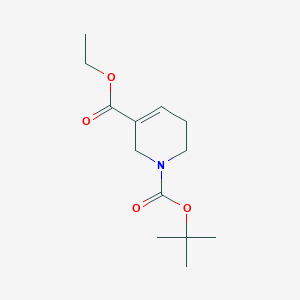
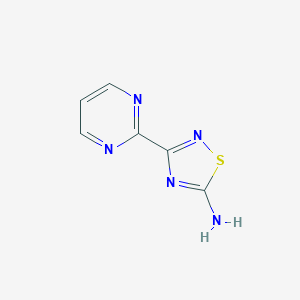
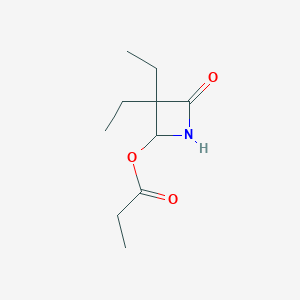
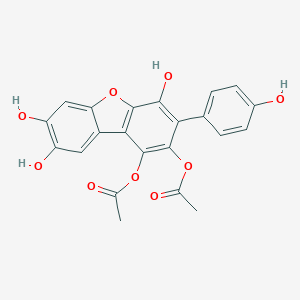
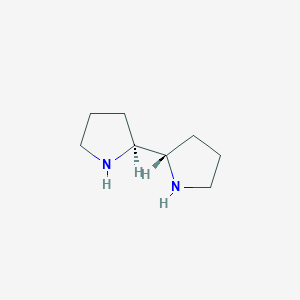
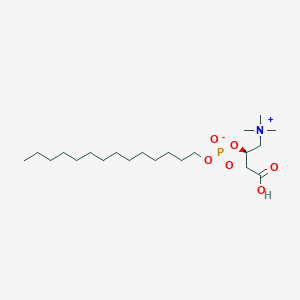
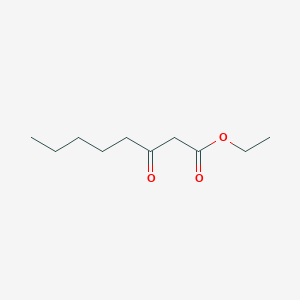
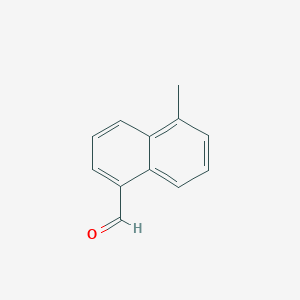
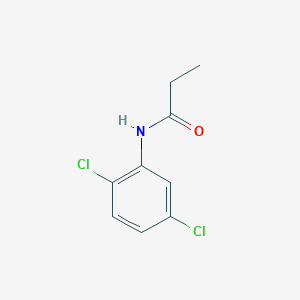
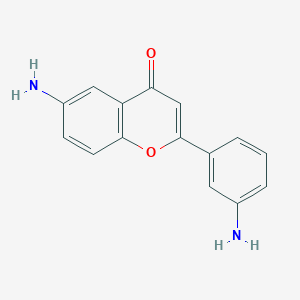
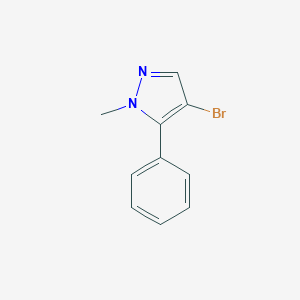
![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid](/img/structure/B178430.png)
